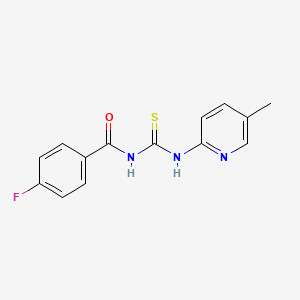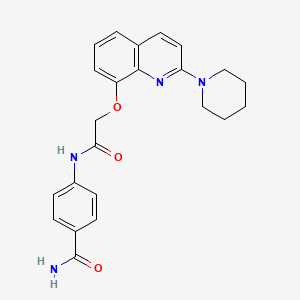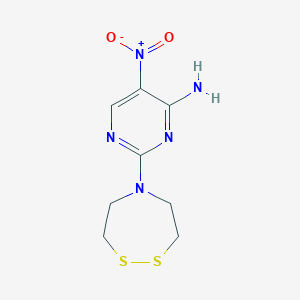![molecular formula C19H25N3O5 B2673360 Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate CAS No. 881484-37-3](/img/structure/B2673360.png)
Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate: is a complex organic compound that features a tert-butyl group, a piperazine ring, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate typically involves multiple steps:
Formation of the Azolidinone Ring: The azolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under controlled conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a substitution reaction, where a halogenated phenol reacts with the azolidinone intermediate.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, often using a piperazine derivative.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The azolidinone ring can be reduced to form amines.
Substitution: The piperazine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced azolidinone derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the piperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- Tert-butyl 4-((2-hydroxyphenyl)(2-thienyl)methyl)-1-piperazinecarboxylate
Uniqueness
Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate is unique due to the presence of the azolidinone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-19(2,3)27-18(26)21-10-8-20(9-11-21)15-12-16(24)22(17(15)25)13-4-6-14(23)7-5-13/h4-7,15,23H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWYUFQILWIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2673278.png)
![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)

![3-[2-oxo-2-(piperidin-1-yl)ethyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673281.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)

![5-Ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2673289.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2673294.png)
![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)
![N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2673296.png)
![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2673297.png)
![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)
